Cas no 501001-88-3 ((5-Methoxypentyl)(methyl)amine)
(5-Methoxypentyl)(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 5-methoxy-N-methylpentan-1-amine
- 1-Pentanamine, 5-methoxy-N-methyl-
- (5-Methoxypentyl)(methyl)amine
-
- Inchi: 1S/C7H17NO/c1-8-6-4-3-5-7-9-2/h8H,3-7H2,1-2H3
- InChI Key: BPZYTOVCVFNLRG-UHFFFAOYSA-N
- SMILES: C(NC)CCCCOC
Experimental Properties
- Density: 0.823±0.06 g/cm3(Predicted)
- Boiling Point: 163.8±23.0 °C(Predicted)
- pka: 10.70±0.10(Predicted)
(5-Methoxypentyl)(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-800377-0.05g |
(5-methoxypentyl)(methyl)amine |
501001-88-3 | 95.0% | 0.05g |
$468.0 | 2025-03-21 | |
| Enamine | EN300-800377-0.1g |
(5-methoxypentyl)(methyl)amine |
501001-88-3 | 95.0% | 0.1g |
$490.0 | 2025-03-21 | |
| Enamine | EN300-800377-0.25g |
(5-methoxypentyl)(methyl)amine |
501001-88-3 | 95.0% | 0.25g |
$513.0 | 2025-03-21 | |
| Enamine | EN300-800377-0.5g |
(5-methoxypentyl)(methyl)amine |
501001-88-3 | 95.0% | 0.5g |
$535.0 | 2025-03-21 | |
| Enamine | EN300-800377-1.0g |
(5-methoxypentyl)(methyl)amine |
501001-88-3 | 95.0% | 1.0g |
$557.0 | 2025-03-21 | |
| Enamine | EN300-800377-2.5g |
(5-methoxypentyl)(methyl)amine |
501001-88-3 | 95.0% | 2.5g |
$1089.0 | 2025-03-21 | |
| Enamine | EN300-800377-5.0g |
(5-methoxypentyl)(methyl)amine |
501001-88-3 | 95.0% | 5.0g |
$1614.0 | 2025-03-21 | |
| Enamine | EN300-800377-10.0g |
(5-methoxypentyl)(methyl)amine |
501001-88-3 | 95.0% | 10.0g |
$2393.0 | 2025-03-21 |
(5-Methoxypentyl)(methyl)amine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on (5-Methoxypentyl)(methyl)amine
Research Brief on (5-Methoxypentyl)(methyl)amine (CAS: 501001-88-3): Recent Advances and Applications in Chemical Biology and Medicine
(5-Methoxypentyl)(methyl)amine (CAS: 501001-88-3) is a bioactive amine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound, characterized by its methoxy and methylamine functional groups, has been explored for its potential as a building block in drug synthesis, a modulator of biological pathways, and a probe for studying enzyme mechanisms. Recent studies have highlighted its role in the development of novel therapeutics and biochemical tools, making it a compound of interest for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of (5-Methoxypentyl)(methyl)amine as a precursor in the synthesis of small-molecule inhibitors targeting G protein-coupled receptors (GPCRs). The researchers demonstrated that the compound's structural features enable efficient modification, leading to derivatives with high affinity and selectivity for specific GPCR subtypes. This work underscores the potential of (5-Methoxypentyl)(methyl)amine in the design of next-generation GPCR-targeted drugs, which are crucial for treating conditions such as hypertension, pain, and neurological disorders.
In addition to its pharmaceutical applications, (5-Methoxypentyl)(methyl)amine has been utilized in chemical biology as a labeling agent for proteomic studies. A 2022 report in ACS Chemical Biology described its use in the development of activity-based probes (ABPs) for profiling amine-reactive enzymes. The study revealed that the compound's methoxy group enhances its stability in biological systems, while the methylamine moiety facilitates covalent binding to target enzymes. These properties make it a valuable tool for identifying and characterizing enzyme activities in complex biological samples.
Recent advancements in synthetic methodologies have also improved the accessibility of (5-Methoxypentyl)(methyl)amine. A 2023 publication in Organic Letters presented a streamlined, high-yield synthesis route using catalytic reductive amination, which reduces production costs and environmental impact. This development is particularly significant for industrial-scale applications, where efficient and sustainable synthesis methods are increasingly demanded.
Looking ahead, the potential of (5-Methoxypentyl)(methyl)amine in drug discovery and chemical biology appears promising. Ongoing research is exploring its incorporation into larger molecular frameworks, such as peptidomimetics and macrocycles, to enhance binding affinity and pharmacokinetic properties. Furthermore, its utility in targeted drug delivery systems is being investigated, leveraging its ability to interact with biological membranes and cellular receptors. As these studies progress, (5-Methoxypentyl)(methyl)amine is expected to play a pivotal role in the development of innovative therapeutic agents and research tools.
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